molecular formula C8H13ClN4O2S B1440984 Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride CAS No. 1272756-56-5

Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride

Cat. No.: B1440984
CAS No.: 1272756-56-5
M. Wt: 264.73 g/mol
InChI Key: USGJVWZCDOQLKY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride is an organic compound with the molecular formula C11H16N4O2S2.HCl. This compound is a thiazole derivative that has a carbamoylimidazole group, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base, followed by the addition of cyanamide to form the carbamimidamido group. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. These methods would involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbamimidamido group can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbamimidamido group can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and carbamimidamido group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

    Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

The uniqueness of this compound lies in its combination of the thiazole ring with a carbamimidamido group and an ethyl ester functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S.ClH/c1-2-14-6(13)3-5-4-15-8(11-5)12-7(9)10;/h4H,2-3H2,1H3,(H4,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGJVWZCDOQLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
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Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
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Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
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Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
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Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
Reactant of Route 6
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride

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